molecular formula C8H8N2O2S B13285941 2-[(But-3-yn-2-yl)amino]-1,3-thiazole-5-carboxylic acid

2-[(But-3-yn-2-yl)amino]-1,3-thiazole-5-carboxylic acid

Cat. No.: B13285941
M. Wt: 196.23 g/mol
InChI Key: GCGPKFGRNTZIRG-UHFFFAOYSA-N
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Description

2-[(But-3-yn-2-yl)amino]-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of 2-[(But-3-yn-2-yl)amino]-1,3-thiazole-5-carboxylic acid typically involves the reaction of a thiazole derivative with an appropriate alkyne. One common method involves the use of a palladium-catalyzed coupling reaction, where the thiazole derivative is reacted with an alkyne in the presence of a palladium catalyst and a base. The reaction conditions often include heating the mixture to a specific temperature to facilitate the coupling reaction.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

2-[(But-3-yn-2-yl)amino]-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the alkyne moiety, leading to the formation of diketone or carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the alkyne group, converting it into an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as amines or thiols replace a leaving group on the ring. This can lead to the formation of various substituted thiazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(But-3-yn-2-yl)amino]-1,3-thiazole-5-carboxylic acid has several scientific research applications:

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

    Biology: In biological research, this compound can be used as a probe to study enzyme activity or as a ligand in the development of new inhibitors for specific biological targets.

    Medicine: The potential medicinal applications of this compound include its use as a precursor for the synthesis of pharmaceuticals with antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: In the materials science industry, this compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(But-3-yn-2-yl)amino]-1,3-thiazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes critical to disease processes.

Comparison with Similar Compounds

Similar compounds to 2-[(But-3-yn-2-yl)amino]-1,3-thiazole-5-carboxylic acid include other thiazole derivatives with different substituents on the thiazole ring or the alkyne moiety. For example, 2-[(But-3-yn-1-yl)amino]acetic acid hydrochloride is a related compound with a similar structure but different functional groups . The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H8N2O2S

Molecular Weight

196.23 g/mol

IUPAC Name

2-(but-3-yn-2-ylamino)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C8H8N2O2S/c1-3-5(2)10-8-9-4-6(13-8)7(11)12/h1,4-5H,2H3,(H,9,10)(H,11,12)

InChI Key

GCGPKFGRNTZIRG-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)NC1=NC=C(S1)C(=O)O

Origin of Product

United States

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